Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is known for its diverse pharmacological activities, and a thiazolidinone moiety, which is often associated with various biological activities. The combination of these two moieties in a single molecule makes this compound a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein tyrosine phosphatase 1b (ptp1b) and shp2 . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolic control.
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets (such as ptp1b and shp2) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to alterations in the signaling pathways these proteins are involved in.
Result of Action
Given its potential inhibitory effects on ptp1b and shp2, it could lead to alterations in cellular signaling pathways, potentially affecting processes such as cell growth and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone include other benzo[c][1,2,5]thiadiazole derivatives and thiazolidinone-containing compounds. Examples include:
- Benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid
- 2-(4-Methoxyphenyl)thiazolidin-4-one
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
Uniqueness
What sets this compound apart is the unique combination of the benzo[c][1,2,5]thiadiazole and thiazolidinone moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-13-4-2-3-12(9-13)17-20(7-8-23-17)16(21)11-5-6-14-15(10-11)19-24-18-14/h2-6,9-10,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMURHCPJPMOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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